2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE
Description
This compound features a 1,3-thiazolidin-4-one core substituted at the 2-position with a methylimino group (E-configuration), a 3-methyl group, and a 4-oxo moiety. The 5-yl position is linked to an acetamide group, which is further connected to a 4-(morpholin-4-yl)phenyl substituent. Key structural attributes include:
- Thiazolidinone ring: A heterocyclic scaffold known for its role in modulating biological activity, particularly in antimicrobial and anti-inflammatory agents.
- Morpholinyl-phenyl acetamide: The morpholine moiety enhances solubility due to its polar oxygen and nitrogen atoms, while the aromatic ring may contribute to π-π stacking interactions.
Properties
IUPAC Name |
2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-morpholin-4-ylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-18-17-20(2)16(23)14(25-17)11-15(22)19-12-3-5-13(6-4-12)21-7-9-24-10-8-21/h3-6,14H,7-11H2,1-2H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROHDJGJSUGJNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)N3CCOCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE typically involves the reaction of N,N’-dimethylthiourea with dialkyl acetylenedicarboxylates. This process is stereoselective and yields products with potential bioactivity. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines with altered functional groups.
Scientific Research Applications
2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s bioactivity makes it useful in studying cellular processes and enzyme interactions.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring is known to interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous 1,3-thiazolidinone derivatives (Table 1), focusing on substituent variations and their implications.
Table 1: Structural Comparison of 1,3-Thiazolidinone Derivatives
Key Observations:
Carboxylic acid () and hydroxyl () groups further enhance polarity but may limit membrane permeability .
Methylimino in the target compound provides a less sterically hindered imino group compared to phenylimino () .
Biological Implications :
- Thioxo derivatives () may exhibit redox activity or act as Michael acceptors, unlike the target compound’s oxo group .
- Fluorophenyl () and morpholinyl (target) substituents are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier .
Research Findings and Hypotheses
While explicit biological data for the target compound are absent, structural analogs offer insights:
- Antimicrobial Activity: Thiazolidinones with chloro () or sulfonyl () groups often show enhanced activity against Gram-positive bacteria .
- Anticancer Potential: Benzylidene-substituted derivatives () are reported to inhibit kinases or tubulin polymerization .
- Solubility-Bioavailability Trade-offs : The target compound’s morpholine group may improve solubility but reduce lipophilicity, necessitating formulation optimization for in vivo efficacy.
Biological Activity
The compound 2-[(2E)-3-Methyl-2-(Methylimino)-4-Oxo-1,3-Thiazolidin-5-Yl]-N-[4-(Morpholin-4-Yl)Phenyl]Acetamide, often referred to in scientific literature as a thiazolidinone derivative, has garnered attention for its diverse biological activities. This article aims to synthesize existing research findings on its biological activity, including anticancer, antimicrobial, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 409.5 g/mol. The structure features a thiazolidinone core, which is known for its biological activity.
Anticancer Activity
Research has highlighted the potential of thiazolidinone derivatives in anticancer applications. A study evaluating various thiazolidinone compounds demonstrated significant cytotoxic effects against multiple cancer cell lines, including leukemia and breast cancer cells. The derivatives exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.53 to 4.58 μM across different cell lines, indicating potent anticancer properties .
| Cell Line | GI50 (μM) |
|---|---|
| MCF-7 (Breast) | 2.53 |
| HS 578T (Breast) | 1.94 |
| BT-549 (Breast) | 2.16 |
| T-47D (Breast) | 1.53 |
Antimicrobial Activity
In addition to its anticancer effects, the compound has been evaluated for antimicrobial properties. Studies indicate that thiazolidinone derivatives exhibit activity against various bacterial strains and fungi. Notably, they have shown effectiveness against both gram-positive and gram-negative bacteria, as well as antifungal activity against Candida species .
The mechanisms by which these compounds exert their biological effects are multifaceted:
- Antitumor Activity : The thiazolidinone structure is believed to interfere with DNA synthesis and repair mechanisms in cancer cells.
- Antimicrobial Activity : These compounds may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in microbial metabolism.
Other Pharmacological Activities
Thiazolidinones have also been reported to possess anti-inflammatory properties and act as inhibitors of key enzymes such as COX and DNA gyrase . This broad spectrum of activity underscores their potential utility in treating various diseases beyond cancer.
Case Studies
- Study on Anticancer Effects : A comprehensive evaluation involving the testing of several thiazolidinone derivatives revealed that modifications at specific positions on the thiazolidinone ring significantly influenced their anticancer potency .
- Antimicrobial Evaluation : In a study assessing the antimicrobial efficacy of synthesized thiazolidinones, several compounds demonstrated remarkable inhibition against both bacterial and fungal pathogens, suggesting their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
